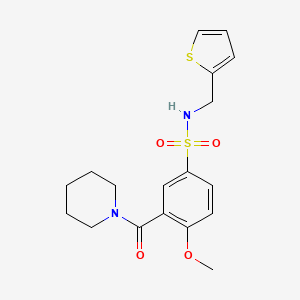
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. The compound has been shown to have potent inhibitory effects on several key signaling pathways involved in the growth and survival of cancer cells and immune cells.
Mechanism of Action
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide acts as a selective inhibitor of several key enzymes and proteins involved in the growth and survival of cancer cells and immune cells. The compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key component of the BCR signaling pathway, as well as the activity of interleukin-2 inducible T-cell kinase (ITK), which is a key component of the TLR signaling pathway.
Biochemical and Physiological Effects:
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide has been shown to have potent inhibitory effects on the growth and survival of cancer cells and immune cells. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the proliferation and activation of immune cells. In addition, 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide is its potent inhibitory effects on several key signaling pathways involved in the growth and survival of cancer cells and immune cells. The compound has also been shown to have a favorable safety profile in preclinical studies. However, one of the main limitations of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide is its relatively low solubility in water, which may limit its clinical utility.
Future Directions
There are several potential future directions for the development of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide as a therapeutic agent. One potential direction is the combination of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide with other targeted therapies or chemotherapy agents, in order to enhance its efficacy and reduce the risk of resistance. Another potential direction is the development of more potent and selective inhibitors of BTK and ITK, which may have improved efficacy and safety profiles compared to 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide. Finally, further studies are needed to determine the optimal dosing and administration schedules for 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide in clinical trials.
Synthesis Methods
The synthesis of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide involves several steps, including the reaction of 4-methoxy-3-nitrobenzenesulfonamide with piperidine-1-carboxylic acid, followed by the reaction of the resulting intermediate with 2-(bromomethyl)thiophene. The final compound is obtained after purification and characterization by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting the growth and survival of cancer cells and immune cells. The compound has been shown to have potent inhibitory effects on several key signaling pathways, including the B-cell receptor (BCR) signaling pathway, the Toll-like receptor (TLR) signaling pathway, and the interleukin-2 receptor (IL-2R) signaling pathway.
properties
IUPAC Name |
4-methoxy-3-(piperidine-1-carbonyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-24-17-8-7-15(26(22,23)19-13-14-6-5-11-25-14)12-16(17)18(21)20-9-3-2-4-10-20/h5-8,11-12,19H,2-4,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYETXDXDQSZQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(piperidine-1-carbonyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5305808.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5305815.png)

![N-benzyl-N-methyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-piperidinamine](/img/structure/B5305832.png)
amine hydrochloride](/img/structure/B5305835.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5305837.png)
![2-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5305839.png)

![4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5305848.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(5-methylpyridin-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5305849.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5305857.png)
![2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5305865.png)
![4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5305873.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5305874.png)